molecular formula C30H26FN3O2S2 B2429931 N-(4-tert-butylphenyl)-2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide CAS No. 690645-11-5

N-(4-tert-butylphenyl)-2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide

Cat. No. B2429931
CAS RN: 690645-11-5
M. Wt: 543.68
InChI Key: ADCWUTPMXRJLBD-UHFFFAOYSA-N
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Description

N-(4-tert-butylphenyl)-2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C30H26FN3O2S2 and its molecular weight is 543.68. The purity is usually 95%.
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Scientific Research Applications

Dual Inhibitor for Thymidylate Synthase and Dihydrofolate Reductase

This compound belongs to a class of potent inhibitors targeting both thymidylate synthase (TS) and dihydrofolate reductase (DHFR), crucial enzymes in the DNA synthesis pathway. The dual inhibitory action suggests potential for cancer therapy, as inhibiting these enzymes can hinder the proliferation of cancer cells. One study demonstrated that classical and nonclassical analogues of a related scaffold showed varying degrees of potency against human TS, with some compounds achieving significant dual inhibitory activities against both human TS and DHFR (Gangjee, Qiu, Li, & Kisliuk, 2008).

Molecular Structure and Spectroscopic Analysis

Research into the molecular structure, natural bond orbital (NBO) analysis, and spectroscopic properties (FT–IR, FT–Raman) of related compounds has provided deep insights into their chemical characteristics. These studies help in understanding the electron distribution, the stability of hydrogen-bonded interactions, and the impact of molecular geometry on the compound's biological activity. For example, an analysis of a novel antiviral active molecule with a similar structure highlighted its potential against SARS-CoV-2 by docking studies (Mary, Siddique, Pradhan, Jayaprakash, & James, 2020).

Antifolate Activity

Several compounds with a similar pyrimidine scaffold have been explored for their antifolate activity, targeting enzymes like TS and DHFR. These studies contribute to the development of new therapeutic agents against cancer and infectious diseases, exploring the structure-activity relationships to optimize potency and selectivity (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).

Coordination Chemistry

Investigations into the coordination chemistry of related compounds with metals reveal their potential as ligands in the development of metal-based drugs or diagnostic agents. Such studies are crucial for understanding the interaction mechanisms with metal ions, which can lead to the discovery of novel therapeutic or imaging agents (Siedle, Lassahn, Lozan, Janiak, & Kersting, 2007).

Fluorescence Binding with Proteins

The interaction of these compounds with proteins, such as bovine serum albumin (BSA), through fluorescence binding studies, aids in understanding their pharmacokinetic properties. Such research provides valuable information on how these compounds might interact with proteins in the human body, influencing their distribution, metabolism, and excretion. This knowledge is crucial for drug design and development, ensuring compounds have favorable properties for therapeutic use (Meng, Zhu, Zhao, Yu, & Lin, 2012).

properties

IUPAC Name

N-(4-tert-butylphenyl)-2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26FN3O2S2/c1-30(2,3)20-11-15-22(16-12-20)32-25(35)18-38-29-33-27-26(28(36)34(29)23-7-5-4-6-8-23)24(17-37-27)19-9-13-21(31)14-10-19/h4-17H,18H2,1-3H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCWUTPMXRJLBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=CS3)C4=CC=C(C=C4)F)C(=O)N2C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.